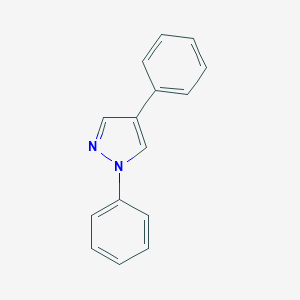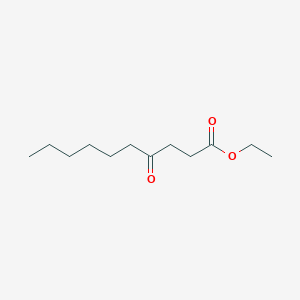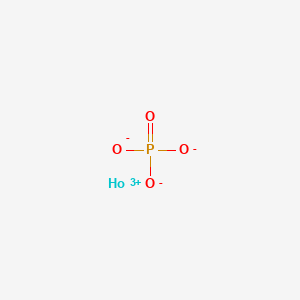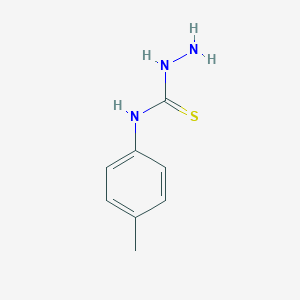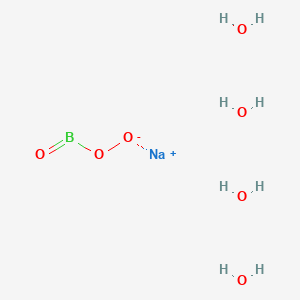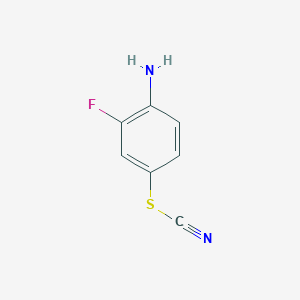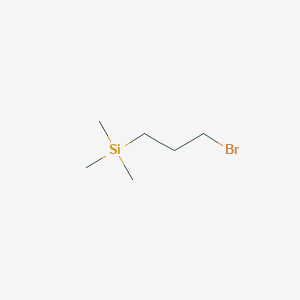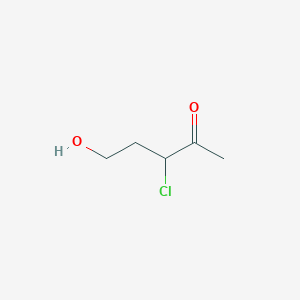
Oleic acid, copper salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleic acid, copper salt, also known as copper oleate, is a metal soap formed by the reaction of oleic acid with copper ions. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Copper oleate is known for its applications in various fields, including as a catalyst, in the preparation of copper nanoparticles, and in the production of antifouling paints.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper oleate can be synthesized through several methods, including chemical reduction and co-precipitation. One common method involves the reaction of copper chloride with oleic acid in the presence of a reducing agent such as sodium formaldehyde sulfoxylate. The reaction is typically carried out in a solvent like acetone, and surfactants such as polyvinyl alcohol or polyvinyl pyrrolidone are used to prevent agglomeration and oxidation of the copper nanoparticles .
Industrial Production Methods: In industrial settings, copper oleate is often produced by reacting copper sulfate with oleic acid in an aqueous medium. The reaction mixture is heated and stirred to ensure complete reaction, and the resulting copper oleate is then separated and purified. This method is scalable and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Copper oleate undergoes various chemical reactions, including:
Oxidation: Copper oleate can be oxidized to form copper oxide (CuO) and other copper compounds.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: Copper oleate can participate in substitution reactions where the oleate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products:
Oxidation: Copper oxide (CuO) and other copper oxides.
Reduction: Metallic copper.
Substitution: Copper complexes with different ligands.
Applications De Recherche Scientifique
Copper oleate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of copper nanoparticles, which have applications in catalysis, electronics, and materials science.
Biology: Copper nanoparticles synthesized from copper oleate are studied for their antimicrobial properties and potential use in medical devices.
Medicine: Copper oleate is explored for its potential in drug delivery systems and as an antifungal agent.
Mécanisme D'action
Copper oleate can be compared with other metal soaps such as zinc oleate and lead oleate:
Zinc Oleate: Similar to copper oleate, zinc oleate is used in antifouling paints and as a catalyst. zinc oleate has different solubility properties and is less toxic than copper oleate.
Lead Oleate: Lead oleate is also used in paints and coatings, but it is highly toxic and has been largely phased out due to environmental and health concerns.
Uniqueness: Copper oleate is unique due to its balance of catalytic activity, antimicrobial properties, and relatively lower toxicity compared to lead compounds. Its ability to form stable copper nanoparticles makes it valuable in nanotechnology and materials science .
Comparaison Avec Des Composés Similaires
- Zinc oleate
- Lead oleate
- Aluminum oleate
Propriétés
Numéro CAS |
10402-16-1 |
|---|---|
Formule moléculaire |
C18H33CuO2 |
Poids moléculaire |
345.0 g/mol |
Nom IUPAC |
copper(1+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |
Clé InChI |
NFRRPHPZDNJENC-KVVVOXFISA-M |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+2] |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cu+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+] |
Key on ui other cas no. |
1120-44-1 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


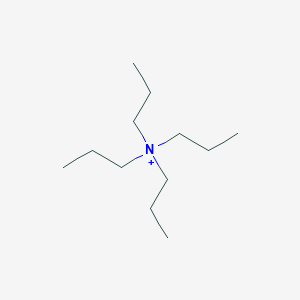
![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)
![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)
